![molecular formula C10H10O3 B2793863 1-Phenoxycyclopropane-1-carboxylic acid CAS No. 90843-58-6](/img/structure/B2793863.png)
1-Phenoxycyclopropane-1-carboxylic acid
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Overview
Description
1-Phenoxycyclopropane-1-carboxylic acid (PCCA) is a cyclic organic compound that has gained attention in the scientific community due to its potential applications in biochemical and physiological research. PCCA is a cyclopropane derivative that contains a phenyl and carboxylic acid functional group. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action and physiological effects.
Scientific Research Applications
Ethylene Biosynthesis and Signaling
1-PCPA is a non-proteinogenic amino acid and a direct precursor of the plant hormone ethylene. Ethylene plays a crucial role in regulating plant growth, development, and responses to environmental stresses. Here’s how 1-PCPA fits into this context:
- Ethylene Precursor : 1-PCPA is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs). It serves as the starting point for ethylene biosynthesis .
- Ethylene-Independent Signaling : Beyond its role as an ethylene precursor, emerging evidence suggests that 1-PCPA has independent signaling functions. It influences plant development, cell wall signaling, guard mother cell division, and even pathogen virulence .
Medicinal and Pharmaceutical Research
While less explored, 1-PCPA’s potential in medicine:
Mechanism of Action
Target of Action
It is structurally similar to 1-aminocyclopropane-1-carboxylic acid (acc), which is known to be a precursor of the plant hormone ethylene .
Mode of Action
Acc, a structurally similar compound, is known to be converted to ethylene by acc oxidase . This suggests that 1-Phenoxycyclopropane-1-carboxylic acid may also interact with similar enzymes or pathways.
Biochemical Pathways
ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) .
Pharmacokinetics
Its molecular weight is 17819 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Acc, a structurally similar compound, is known to regulate a wide range of developmental processes and responses to biotic and abiotic stresses .
Action Environment
It is known that the rate of acc formation differs in response to developmental, hormonal, and environmental cues .
properties
IUPAC Name |
1-phenoxycyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-9(12)10(6-7-10)13-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJBRZSEKONGLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
90843-58-6 |
Source
|
Record name | 1-phenoxycyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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